(4Z)-4-(4-butoxybenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of substituents: The butoxyphenyl and tert-butylphenyl groups are introduced through substitution reactions, often using reagents like butyl bromide and tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable structures makes it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one: This compound is similar in structure but lacks the tert-butyl group.
(4Z)-4-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another structurally related compound with different substituents.
Uniqueness
The uniqueness of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27NO3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H27NO3/c1-5-6-15-27-20-13-7-17(8-14-20)16-21-23(26)28-22(25-21)18-9-11-19(12-10-18)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3/b21-16- |
InChI Key |
OYGMKORAXOTYEQ-PGMHBOJBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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